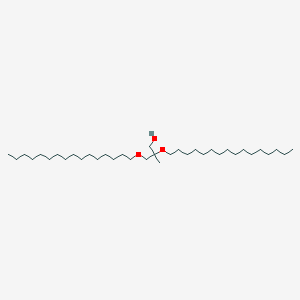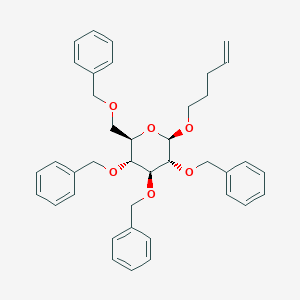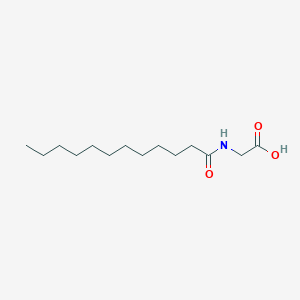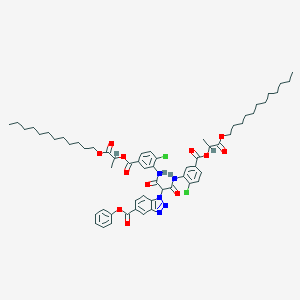![molecular formula C20H24O2 B048753 1-[(Z)-1,1,1,6,6,6-Hexadeuterio-4-(4-methoxyphenyl)hex-3-en-3-yl]-4-methoxybenzene CAS No. 89717-84-0](/img/structure/B48753.png)
1-[(Z)-1,1,1,6,6,6-Hexadeuterio-4-(4-methoxyphenyl)hex-3-en-3-yl]-4-methoxybenzene
Descripción general
Descripción
Synthesis Analysis
The synthesis of related hexadeuterated compounds, like [1,1,1,6,6,6-d6]-E-3,4-di-(4-hydroxyphenyl)-hex-3-ene, involves reductive coupling starting from [1,1,1-d3]-4-methoxypropiophenone, highlighting the intricate steps and methodologies employed in creating such complex molecules (Derks & Wynberg, 1983).
Molecular Structure Analysis
The study of substituted methoxybenzene derivatives reveals insights into their molecular structure, such as planarity and deviations due to steric hindrance. These structural analyses are crucial for understanding the interaction mechanisms and properties of such compounds (Fun et al., 1997).
Chemical Reactions and Properties
Research on hexaphenylbenzene derivatives, for instance, sheds light on the stereochemistry and chemical shift models that explain the spectral properties of meta-substituted hexaphenylbenzenes. This understanding is fundamental for predicting reaction outcomes and designing new molecules with desired properties (Pepermans et al., 1988).
Physical Properties Analysis
The investigation of physical properties, such as fluorescence resonance energy transfer and through bond energy transfer in hexaphenylbenzene derivatives, highlights the role of molecular structure in determining the physical behavior of these compounds. This analysis is crucial for applications requiring specific photophysical characteristics (2013).
Chemical Properties Analysis
Studies on the electrochemistry and spectroelectrochemistry of small model star-shaped compounds, including 1,3,5-triaryl-1-methoxybenzenes, provide insight into the electronic and redox properties, which are essential for understanding the chemical reactivity and potential applications of these molecules (Rapta et al., 2012).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis Techniques: Hexadeuterated diethylstilbestrol, which shares a structural similarity with the compound of interest, was synthesized from 4-methoxypropiophenone through reductive coupling (Derks & Wynberg, 1983). This synthesis technique could be relevant for the compound .
- Chemical Stability: Studies on compounds like 1-(p-Methoxyphenyl)-2,4,6-triphenylthiabenzene, which has structural elements similar to the compound , revealed insights into its stability and the effects of electron-donating groups on this stability (Pirelahi, Abdoh, & Tavassoli, 1976).
Pharmaceutical and Biological Research
- Potential in Pharmacology: The synthesis of similar compounds, like carbon-14 labelled CD 271, a derivative of methoxybenzene, for pharmaceutical purposes indicates a potential pharmaceutical application of the compound (Pilgrim, Nedoncelle, Frideling, & Shroot, 1991).
- Bioisosteric Applications: The synthesis of compounds like 5-hydroxy-4-methoxytricyclo[7.3.1.02,7]trideca-2,4,6-trien-8-one, a precursor for bioisosteric colchicine analogues, suggests potential applications in designing bioisosteric analogues of existing drugs (Shishov et al., 2014).
Propiedades
IUPAC Name |
1-[(Z)-1,1,1,6,6,6-hexadeuterio-4-(4-methoxyphenyl)hex-3-en-3-yl]-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O2/c1-5-19(15-7-11-17(21-3)12-8-15)20(6-2)16-9-13-18(22-4)14-10-16/h7-14H,5-6H2,1-4H3/b20-19-/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOAQMIKPYNCMV-HLYCMOFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(CC)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C/C(=C(\CC([2H])([2H])[2H])/C1=CC=C(C=C1)OC)/C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 12518671 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Ethyl-5-methoxybicyclo[2.2.1]heptane](/img/structure/B48673.png)











